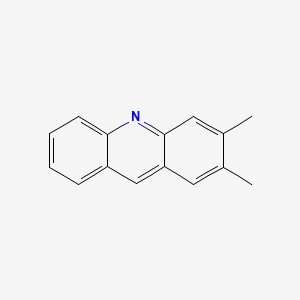

2,3-Dimethylacridine

説明

2,3-Dimethylacridine is a polycyclic aromatic compound featuring a tricyclic acridine core with methyl substituents at the 2- and 3-positions. The positions of methyl substituents significantly influence electronic properties, steric effects, and functional performance compared to other isomers like 4,5-dimethylacridine.

特性

IUPAC Name |

2,3-dimethylacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-10-7-13-9-12-5-3-4-6-14(12)16-15(13)8-11(10)2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDNOAAXSQORHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3N=C2C=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20913966 | |

| Record name | 2,3-Dimethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97340-75-5 | |

| Record name | 2,3-Dimethylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097340755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2,3-Dimethylacridine typically involves the Ullmann-Goldberg method, which combines 2-chlorobenzoic acid with aniline or an aniline derivative. This reaction yields units similar to 2-(phenylamino)benzoic acid . Another method involves the copper-based salt, Cu(OTf)2, which promotes tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft reactions . These methods provide high-to-moderate yields of acridine derivatives.

化学反応の分析

2,3-Dimethylacridine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while reduction can produce dihydroacridine compounds.

科学的研究の応用

2,3-Dimethylacridine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Medicine: These compounds are investigated for their anticancer, antimicrobial, and antiviral properties.

Industry: 2,3-Dimethylacridine is used in the production of dyes, pigments, and fluorescent materials.

作用機序

The primary mechanism of action of 2,3-Dimethylacridine involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity, where it can prevent the proliferation of cancer cells. Additionally, the compound can interact with various enzymes and proteins involved in DNA repair and replication .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3- vs. 4,5-Dimethylacridine

4,5-Dimethylacridine () is a well-characterized isomer with methyl groups at the 4- and 5-positions. Key comparisons include:

- DNA Binding: 4,5-Dimethylacridine mimics the methylated tricyclic core of actinomycin-D, a potent DNA intercalator. Its methyl groups enhance DNA affinity by optimizing steric complementarity with the minor groove .

- Electronic Effects : Methyl substituents at 4,5-positions likely alter the electron density distribution of the acridine core, though specific data on 2,3-dimethylacridine’s electronic profile are unavailable.

2,3-Dimethylacridine (inferred structure):

- Steric hindrance at the 2,3-positions may reduce DNA binding efficiency compared to 4,5-dimethylacridine due to unfavorable interactions with the DNA helix.

- In TADF applications, dimethylacridine (DMAC) units—often assumed to be 2,3-substituted—exhibit low dipole moments (e.g., 0.38 D in AcPPM), favoring charge-transfer states for efficient TADF .

Table 1: Comparison of Methyl-Substituted Acridines

Donor Units in TADF Emitters: DMAC vs. Phenoxazine (PXZ)

Dimethylacridine (DMAC) and phenoxazine (PXZ) are common donor units in TADF materials. highlights their contrasting properties:

- Dipole Moments : DMAC-based AcPPM has a dipole moment of 0.38 D, while PXZ-based PXZPPM exhibits 0.65 D . Lower dipole moments in DMAC suggest weaker intramolecular charge transfer, which may stabilize triplet states for delayed fluorescence.

- Molecular Orientation : Both DMAC and PXZ derivatives show random orientations in thin films, critical for isotropic light emission in OLEDs .

Impact of Substituents on Redox and Emission Properties

While methyl groups are less electron-withdrawing than CF₃, their placement on acridine (e.g., 2,3 vs. 4,5) could similarly modulate:

- HOMO-LUMO Gaps: Methyl groups at electron-rich positions may lower oxidation potentials, enhancing hole-transport properties in OLEDs.

- Emission Wavelengths : Substitution patterns affect conjugation length and excited-state dynamics, though direct data for 2,3-dimethylacridine are lacking.

生物活性

2,3-Dimethylacridine is a compound belonging to the acridine family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including anticancer effects, antimicrobial activity, and potential mechanisms of action, supported by case studies and data tables.

Overview of 2,3-Dimethylacridine

2,3-Dimethylacridine is characterized by a tricyclic structure that includes nitrogen atoms in its aromatic system. The presence of methyl groups at the 2 and 3 positions influences its biological activity significantly.

Anticancer Activity

Research indicates that acridine derivatives, including 2,3-dimethylacridine, exhibit notable anticancer properties. A study highlighted the ability of certain acridine derivatives to inhibit the growth of various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the inhibition of key signaling pathways such as EGFR and mTOR.

Case Study: Inhibition of Tumor Growth

In a study involving PTEN-deficient glioblastoma cells (U87MG), 2,3-dimethylacridine demonstrated significant inhibitory effects on cell proliferation. The compound was shown to induce cell cycle arrest in the G1 phase and promote apoptosis:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| U87MG/EGFRvIII | 1.0 | EGFR inhibition |

| U87MG/PTEN | 0.5 | mTOR signaling pathway inhibition |

This data suggests that 2,3-dimethylacridine may serve as a potent candidate for further development in cancer therapy.

Antimicrobial Activity

2,3-Dimethylacridine has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Escherichia coli | 12.4 |

| Staphylococcus aureus | 15.7 |

| Bacillus subtilis | 21.8 |

The compound's mechanism of action against bacteria may involve interference with DNA replication or protein synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of acridine derivatives. Studies have shown that modifications to the acridine structure can significantly alter biological activity:

- Methylation at specific positions enhances anticancer activity.

- Substituents on the nitrogen atoms can affect binding affinity to target proteins involved in cell signaling.

The biological activities of 2,3-dimethylacridine can be attributed to several mechanisms:

- Inhibition of Kinases : The compound inhibits key kinases involved in cell proliferation and survival.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- DNA Intercalation : Acridine derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。